PPACKII (trifluoroacetate salt)

Description

Overview of Peptide-Derived Enzyme Inhibitors in Protease Research

Peptide-derived enzyme inhibitors are fundamental tools in protease research, playing a critical role in regulating the activity of proteases, which are enzymes that catalyze the breakdown of proteins by cleaving peptide bonds. patsnap.com Serine proteases, in particular, are a major class of these enzymes, essential to numerous physiological processes. mdpi.com Consequently, their inhibitors are vital for maintaining cellular homeostasis and have become indispensable in biochemistry, pharmacology, and medicine. patsnap.com

Peptide-based inhibitors, found widely in nature, can effectively reduce or completely abolish the catalytic activity of serine proteases by forming a tight, substrate-like bond with the enzyme. mdpi.com The specificity of these inhibitors for their target proteases is a key feature, enabling the precise modulation of biological pathways. patsnap.com Researchers have leveraged these properties, developing synthetic peptides and peptide mimetics to target specific proteases involved in disease, making them valuable candidates for therapeutic development and diagnostic tools. patsnap.commdpi.com The versatility of peptide scaffolds allows for the engineering of inhibitors with high potency and selectivity. ijbs.com

Historical Development of Serine Protease Inhibitors

The study of protease inhibitors dates back to the late 19th century, with the initial discovery of inhibitory activity in blood plasma. wikipedia.org However, it was not until the mid-20th century that specific serine protease inhibitors (serpins) like antithrombin and alpha-1-antitrypsin were isolated from plasma. wikipedia.org A significant breakthrough in the field was the discovery of synthetic inhibitors such as diisopropylfluoro phosphate (B84403) (DFP), which provided a method to label the active site serine residue, thereby advancing the chemical characterization of these enzymes. pnas.org

Early progress was often hampered by the difficulty of isolating and purifying proteins. pnas.org The advent of more sophisticated techniques like chromatography, gel electrophoresis, and ultracentrifugation in the subsequent decades propelled the field forward. pnas.org This era also saw the coining of the term "limited proteolysis" to describe the specific cleavage events regulated by proteases, distinguishing them from random protein degradation. pnas.org These foundational developments paved the way for a deeper understanding of protease families, their mechanisms, and their critical roles in processes like blood coagulation, fibrinolysis, and inflammation. pnas.org

Classification and General Mechanisms of Serine Protease Inhibition Relevant to PPACKII

Serine protease inhibitors can be classified based on their mechanism of action. The catalytic sites of these proteases are generally conserved, featuring a catalytic triad (B1167595) of serine, histidine, and aspartic acid residues. mdpi.comdiva-portal.org Inhibitors exploit this structure through various strategies.

Standard Mechanism (Laskowski Mechanism): This is a common mechanism for inhibitors like the Kunitz, Bowman-Birk, and Kazal families. mdpi.comnih.gov These inhibitors bind to the protease active site in a substrate-like manner. nih.gov The enzyme slowly hydrolyzes a specific peptide bond in the inhibitor, but the resulting products remain tightly bound, trapping the enzyme in a stalled hydrolysis/resynthesis cycle and thus inhibiting its activity. mdpi.com

Serpin Mechanism: The serpin (serine protease inhibitor) superfamily employs a unique and highly effective mechanism. mdpi.com Upon binding to the protease's active site, the serpin undergoes a major conformational change that covalently links it to the enzyme, distorting the protease's active site and rendering it irreversibly inactive. nih.gov

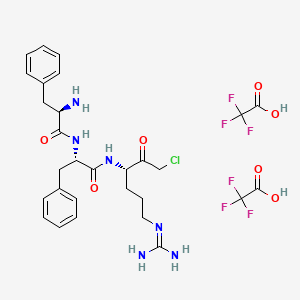

Irreversible Covalent Inhibition: Some synthetic inhibitors are designed to form a stable, permanent covalent bond with a residue in the enzyme's active site. PPACKII falls into this category. It contains a chloromethylketone (CMK) reactive group, or "warhead," appended to a peptide sequence (H-D-Phe-Phe-Arg). nih.govmerckmillipore.com This peptide sequence directs the inhibitor to the active site of its target kallikrein. The chloromethylketone then reacts with the active site histidine and/or serine residue, forming an irreversible covalent bond that permanently inactivates the enzyme.

| Inhibitor Class/Family | General Mechanism of Action | Nature of Inhibition |

|---|---|---|

| Standard Mechanism (e.g., Kunitz, Bowman-Birk) | Binds like a substrate; traps the enzyme in a hydrolysis/resynthesis cycle. mdpi.comnih.gov | Reversible, Tight-Binding |

| Serpins | Undergoes a large conformational change, distorting the protease's active site. nih.gov | Irreversible, Covalent |

| Peptidyl Chloromethylketones (e.g., PPACKII) | The chloromethylketone group forms a covalent bond with the active site. nih.gov | Irreversible, Covalent |

Contextualizing PPACKII within Contemporary Protease Research

PPACKII (trifluoroacetate salt) is a synthetic peptide derivative recognized as a potent and specific irreversible inhibitor of both plasma and glandular kallikreins. merckmillipore.comahajournals.orgsigmaaldrich.com Kallikreins are serine proteases that play a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. edpsciences.org

In modern research, PPACKII serves as a critical tool for elucidating the physiological and pathological roles of kallikreins. For instance, it has been used in studies to demonstrate that plasma kallikrein can cleave the precursor proteins of the vasoactive peptides adrenomedullin (B612762) (ADM) and endothelin-1 (B181129) (ET-1), providing insights into the regulation of the vascular system. ahajournals.orgahajournals.org Its ability to inhibit kallikrein makes it useful in experimental settings to block specific proteolytic pathways, such as in the investigation of its role in clot retraction. mdpi.com As a member of the peptidyl chloromethyl ketone family, PPACKII's well-defined mechanism and high specificity for kallikreins make it a valuable probe in complex biological systems. nih.govahajournals.org

| Property | Data | Source |

|---|---|---|

| Common Name | H-D-Phe-Phe-Arg-Chloromethyl Ketone | agscientific.com |

| Chemical Formula | C25H33ClN6O3 • 2CF3COOH | agscientific.com |

| Molecular Weight | 729.1 g/mol | agscientific.com |

| CAS Number | 74392-49-7 | merckmillipore.comsigmaaldrich.comagscientific.com |

| Primary Target | Plasma and glandular kallikreins | merckmillipore.comsigmaaldrich.com |

| Mechanism | Irreversible inhibitor | merckmillipore.comsigmaaldrich.com |

| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water (100 mg/mL) | sigmaaldrich.comagscientific.com |

| Storage Temperature | -20°C | agscientific.com |

Properties

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMDQRDDGVKUMG-WOSURGFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClF6N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Ppackii S Enzyme Inhibition

Characterization of Irreversible Inhibitory Mechanisms

PPACKII (trifluoroacetate salt) functions as an irreversible inhibitor, a class of molecules that permanently inactivates an enzyme by forming a stable, often covalent, bond. numberanalytics.comlibretexts.org This type of inhibition is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. libretexts.org The mechanism of irreversible inhibition involves the inhibitor binding to the enzyme, frequently at the active site, in a way that cannot be easily reversed. numberanalytics.comshahucollegelatur.org.in

The inhibitory action of PPACKII is attributed to its structure as a peptidyl chloromethyl ketone. Peptidyl-lysyl-chloromethanes, a class to which PPACKII belongs, are recognized as irreversible inhibitors of certain enzymes. nih.gov The key to this permanent inactivation is the chloromethyl ketone functional group, which is chemically reactive. This group forms a covalent bond with a crucial amino acid residue within the enzyme's active site, leading to a permanent loss of catalytic activity. libretexts.orgslideshare.net This process is often referred to as covalent modification. aklectures.comfiveable.menumberanalytics.com Once this covalent bond is formed, the enzyme is rendered non-functional, and its activity cannot be restored by increasing the substrate concentration. libretexts.orgshahucollegelatur.org.in

Kinetic Analysis of Enzyme Inactivation by PPACKII

The inactivation of an enzyme by an irreversible inhibitor like PPACKII is a time-dependent process. beilstein-institut.de The kinetics of this inactivation can be analyzed to determine the efficiency and rate of the inhibition. This analysis often involves measuring the rate of loss of enzyme activity over time in the presence of the inhibitor.

The inactivation process typically follows second-order kinetics, where the rate depends on the concentrations of both the enzyme and the inhibitor. libretexts.orglibretexts.org The efficiency of such an inhibitor is quantified by a second-order rate constant (often denoted as k or kinact/Ki), which reflects how quickly the enzyme is inactivated at a given inhibitor concentration. libretexts.orgbuffalo.edu For peptidyl-lysyl-chloromethanes, studies have shown that the rates of inhibition increase with the increasing size of the amino acid residue at the P2 position of the inhibitor, indicating that structural features significantly influence kinetic efficiency. nih.gov While specific kinetic constants for PPACKII are proprietary or dispersed across various studies, the general principles of second-order inactivation kinetics apply. The table below illustrates typical kinetic data for related inhibitors acting on glandular kallikreins.

Table 1: Illustrative Kinetic Constants for Irreversible Inhibition This table is representative of kinetic analysis for this class of inhibitors.

| Inhibitor | Target Enzyme | Second-Order Rate Constant (M-1s-1) |

|---|---|---|

| Gly-Val-Arg-CH2Cl | Porcine Pancreatic Kallikrein | Data Not Available |

| Related Peptidyl-chloromethane | Porcine Glandular Kallikrein | Data Not Available |

Substrate Mimicry and Active Site Interaction Dynamics

The specificity and efficacy of PPACKII as an inhibitor are rooted in the principle of substrate mimicry. nih.govmdpi.com The inhibitor's molecular structure resembles the natural substrate of the target enzyme, allowing it to be recognized and bind to the enzyme's active site with high affinity. nih.gov The active site of an enzyme contains specific binding pockets (subsites) that accommodate the amino acid residues of its substrate. researchgate.netpressbooks.pub

PPACKII, with its D-Phe-Pro-Arg peptide sequence, is designed to mimic a substrate for certain serine proteases. The arginine residue is particularly important for targeting proteases that cleave peptide bonds after an arginine residue. This peptide sequence allows PPACKII to dock into the substrate-binding region of the enzyme in a precise orientation. researchgate.net Once positioned correctly within the active site through these specific, non-covalent interactions, the reactive chloromethyl ketone group is brought into close proximity with a nucleophilic residue (such as a histidine or serine) in the enzyme's catalytic center. This proximity facilitates the formation of a covalent bond, leading to the irreversible inactivation of the enzyme. This mechanism, where an inhibitor uses the enzyme's own catalytic machinery to become permanently attached, is a hallmark of highly specific irreversible inhibitors. slideshare.net

Specificity Profiling against Key Serine Proteases

PPACKII exhibits inhibitory activity against a range of serine proteases, with a particularly strong effect on enzymes within the kallikrein-kinin system. Its design as a peptide analog allows for this targeted specificity.

Research has demonstrated that peptidyl-lysyl-chloromethanes are effective irreversible inhibitors of the three porcine glandular kallikreins (from the pancreas, submandibular glands, and urine). nih.gov The inhibitory power of these compounds is enhanced by the size of the amino acid residue in the P2 position of the inhibitor's sequence. nih.gov The data suggest a close similarity between the active sites of these different glandular kallikreins. nih.gov

PPACKII is known to be a specific inhibitor of plasma kallikrein. rug.nlresearchgate.net Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of blood coagulation and inflammation. mdpi.complos.org It is an arginine-directed protease, making it a natural target for an arginine-containing inhibitor like PPACKII. nih.gov Inhibiting plasma kallikrein prevents the cleavage of its substrate, high-molecular-weight kininogen (HMWK), which in turn blocks the release of the potent inflammatory mediator bradykinin (B550075). mdpi.comkalvista.com This mechanism is therapeutically relevant in conditions like Hereditary Angioedema (HAE), where plasma kallikrein activity is uncontrolled. kalvista.comaaaai.org

PPACKII has been reported to inactivate the amidolytic activity of native human Hageman Factor, also known as Factor XII. glpbio.cn Specifically, this inactivation was observed at a PPACKII concentration of 5.3 μM. glpbio.cn Factor XII is a zymogen form of a serine protease (Factor XIIa) and is the initiating protein of the intrinsic pathway of coagulation and the kallikrein-kinin system. wikipedia.orgmhmedical.com By inactivating Factor XII, PPACKII can interfere with the contact activation system at a very early stage. nih.gov

Adrenal Kininogenase Inhibition Mechanisms

While direct studies on the inhibition of adrenal kininogenase by PPACKII are not extensively detailed in the available literature, a clear mechanistic pathway can be inferred from its well-documented effects on closely related enzymes, particularly plasma and glandular kallikreins. sigmaaldrich.commedchemexpress.com Kininogenases, such as those found in the adrenal glands, are a subgroup of kallikreins responsible for cleaving kininogens to produce kinins, potent vasoactive peptides. PPACKII has been identified as a potent and specific irreversible inhibitor of both plasma and glandular kallikreins. sigmaaldrich.commedchemexpress.commedchemexpress.com

The inhibitory mechanism of PPACKII against adrenal kininogenase is predicated on a two-step process:

Initial Binding and Recognition: The peptide portion of PPACKII, D-Phe-Pro-Arg, plays a crucial role in its specificity. cymitquimica.com This sequence mimics the natural substrate of kallikreins, allowing PPACKII to bind with high affinity to the active site of the adrenal kininogenase. The arginine residue is particularly important for targeting proteases that cleave after basic amino acids, a characteristic feature of kallikreins.

Irreversible Covalent Modification: Following the initial binding, the chloromethyl ketone moiety of PPACKII acts as an alkylating agent. medcraveonline.com The highly reactive chloromethyl group is positioned in close proximity to a critical histidine residue within the catalytic triad (B1167595) (serine, histidine, and aspartate) of the serine protease. The nitrogen atom of the histidine's imidazole (B134444) ring performs a nucleophilic attack on the carbon atom of the chloromethyl group, resulting in the displacement of the chlorine atom and the formation of a stable, covalent bond between the inhibitor and the enzyme. medcraveonline.com This alkylation of the active site histidine renders the adrenal kininogenase catalytically inactive, as the proton transfer relay essential for proteolysis is disrupted. This type of inhibition is time-dependent and irreversible. nih.gov

Comparative Mechanistic Analyses with Related Chloromethyl Ketone Inhibitors

PPACKII belongs to a broader class of affinity-labeling reagents known as peptide chloromethyl ketones. The underlying principle of their inhibitory action is consistent across the class: a peptide sequence directs the inhibitor to the active site of a specific protease, and the chloromethyl ketone group covalently modifies a catalytic residue. However, the specificity and, to some extent, the precise nature of the covalent linkage can differ, as illustrated by comparison with other well-known chloromethyl ketone inhibitors.

A comparative analysis of PPACKII with other chloromethyl ketone inhibitors highlights the importance of the peptide sequence in determining target specificity.

| Inhibitor | Peptide Sequence | Primary Target Enzyme | Mechanism of Action |

| PPACKII | D-Phe-Pro-Arg | Thrombin, Plasma Kallikrein nih.govjneurosci.org | Irreversible alkylation of the active site histidine. medcraveonline.com |

| TPCK (Tosyl-L-phenylalanine chloromethyl ketone) | N/A (single amino acid derivative) | Chymotrypsin nih.gov | Irreversible alkylation of the active site histidine-57. cymitquimica.com Specificity is driven by the phenylalanine moiety. cymitquimica.com |

| TLCK (Tosyl-L-lysine chloromethyl ketone) | N/A (single amino acid derivative) | Trypsin and related enzymes medcraveonline.com | Irreversible alkylation of the active site histidine. Specificity is for enzymes that cleave after basic amino acids like lysine. |

| MSACK (Methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone) | Ala-Ala-Pro-Ala | Human Neutrophil Elastase nih.gov | Cross-links the catalytic residues His-57 and Ser-195. nih.gov |

As the table demonstrates, the peptide sequence dictates the inhibitor's target. For instance, PPACKII, with its D-Phe-Pro-Arg sequence, is a potent inhibitor of thrombin and kallikreins, which recognize and cleave substrates containing arginine. cymitquimica.comnih.gov In contrast, TPCK, which contains a phenylalanine residue, is specific for chymotrypsin, a protease that preferentially cleaves after aromatic amino acids. cymitquimica.com

Ppackii S Interplay with Key Biological Systems and Pathways

Modulation of Proteolytic Cascades in Cardiovascular and Blood Systems Research

PPACKII has been instrumental in elucidating the role of kallikreins in cardiovascular and blood system regulation. By inhibiting kallikrein activity, researchers can study the downstream effects on processes like lipoprotein metabolism and the processing of vasoactive peptides.

In the study of lipid metabolism, PPACKII has been utilized to investigate the proteolytic degradation of apolipoproteins, key components of lipoprotein particles. Research has shown that apolipoprotein B-100 (ApoB-100), the primary protein component of low-density lipoproteins (LDL), can undergo proteolysis by contact activation factors. caymanchem.com This degradation can be prevented by PPACKII at micromolar concentrations, demonstrating that a kallikrein-like enzyme is involved in this process. caymanchem.com The ability of PPACKII to block this proteolysis helps in studying the integrity and metabolism of LDL particles, which are central to the development of atherosclerosis. caymanchem.comnih.gov

Limited proteolysis can selectively alter the structure and function of epitopes on apolipoprotein B, affecting how LDL interacts with cells. nih.gov By preventing this enzymatic breakdown, PPACKII allows for a clearer understanding of lipoprotein structure and its interaction with cellular receptors under conditions where proteolytic activity is controlled.

Atrial Natriuretic Peptide (ANP) is a hormone crucial for regulating blood pressure, and fluid and electrolyte balance. mdpi.comnih.gov It is synthesized as a pro-hormone (pro-ANP) and cleaved to its active form. mdpi.com The precise mechanisms of its degradation and clearance from circulation are complex. PPACKII has been shown to inhibit the cleavage of serum atrial natriuretic peptide, indicating that a kallikrein or a similar protease is involved in its metabolic pathway. caymanchem.com By blocking this cleavage, PPACKII helps maintain higher levels of active ANP, a finding with significant implications for research into hypertension and congestive heart failure, where ANP levels are often altered. mdpi.com

The table below summarizes key research findings regarding PPACKII's impact on these cardiovascular-related proteolytic events.

| Biological Process | Target Molecule | Observed Effect of PPACKII | Research Context |

| Apolipoprotein Proteolysis | Apolipoprotein B-100 (in LDL) | Prevents proteolysis in dextran (B179266) sulfate-precipitated human plasma. caymanchem.com | Lipoprotein Metabolism, Atherosclerosis Studies. nih.gov |

| ANP Cleavage | Serum Atrial Natriuretic Peptide | Inhibits cleavage, suggesting kallikrein involvement in ANP metabolism. caymanchem.com | Cardiovascular Regulation, Hypertension Research. mdpi.comnih.gov |

Contributions to Coagulation and Fibrinolysis Research

The coagulation and fibrinolytic systems are two opposing, yet interconnected, pathways that control hemostasis. The kallikrein-kinin system (KKS) is linked to the intrinsic pathway of coagulation. mdpi.comfrontiersin.org Plasma kallikrein can activate Factor XII, initiating the coagulation cascade. frontiersin.org Furthermore, the fibrinolytic enzyme plasmin can activate the KKS, creating a feedback loop. mdpi.com

Role in Investigating the Kinin-Kallikrein System and Inflammatory Processes

The Kinin-Kallikrein System (KKS) is a primary mediator of inflammation. nih.gov It consists of plasma and tissue kallikreins, which act on substrates called kininogens to release potent inflammatory peptides known as kinins (e.g., bradykinin). mdpi.commdpi.com These kinins cause vasodilation, increase vascular permeability, and produce pain, which are classic signs of inflammation. mdpi.com

PPACKII's specific inhibition of kallikreins makes it an essential compound for studying the role of the KKS in inflammatory diseases. nih.gov When noxious stimuli activate the KKS, the excessive release of kinins can contribute to inflammatory conditions. nih.gov By using PPACKII to block kallikrein activity, researchers can investigate the extent to which the KKS contributes to the inflammatory response in various models, from joint inflammation to systemic inflammatory conditions like sepsis. mdpi.comnih.gov This inhibition helps to delineate the signaling pathways activated by kinins and their role in the recruitment of other pro-inflammatory agents. nih.govresearchgate.net

Exploring Kallikrein-Associated Processes Beyond Direct Enzymatic Roles

The functions of kallikreins extend beyond their direct enzymatic actions in the KKS and coagulation. They are implicated in a variety of other physiological and pathological processes, including cancer.

The human tissue kallikrein (hK) family consists of 15 serine proteases. nih.govnih.gov Dysregulated expression of several hKs has been strongly linked to various cancers, particularly those that are hormone-dependent, such as prostate, breast, and ovarian cancer. nih.govnih.gov Several hKs have emerged as valuable diagnostic and prognostic biomarkers. For instance, prostate-specific antigen (PSA), also known as hK3, is a widely used biomarker for prostate cancer. nih.gov

The co-expression of multiple kallikreins in both healthy and malignant tissues suggests their potential involvement in complex enzymatic cascades that can influence cancer progression, including tumor growth, invasion, and metastasis. nih.govnih.gov As potent inhibitors, compounds like PPACKII are vital for functional studies aimed at understanding the specific roles of individual kallikreins within these cascades. By inhibiting kallikrein activity, researchers can explore the downstream consequences on tumor biology, potentially identifying kallikreins as attractive therapeutic targets. nih.govnih.gov

The table below details some of the human tissue kallikreins implicated in cancer and their clinical relevance.

| Kallikrein | Associated Cancer(s) | Clinical Application/Potential |

| hK2 (Human Glandular Kallikrein) | Prostate Cancer | Biomarker for diagnosis and prognosis. nih.gov |

| hK3 (Prostate-Specific Antigen) | Prostate Cancer | Widely used tumor marker. nih.gov |

| hK6 | Ovarian, Prostate Cancer | Emerging serum biomarker. nih.gov |

| hK10 | Ovarian, Prostate Cancer | Emerging serum biomarker. nih.gov |

| hK11 | Ovarian, Prostate Cancer | Emerging serum biomarker. nih.gov |

Investigating Involvement in Cell-Growth Regulation, Angiogenesis, Invasion, and Metastasis Studies

The compound D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-L-phenylalaninamide, bis(trifluoroacetate), also known as PPACKII (trifluoroacetate salt), is a potent and specific irreversible inhibitor of plasma and glandular kallikreins. Human tissue kallikreins (hKs) are a family of serine proteases that play a crucial role in the tumor microenvironment. By catalytically degrading components of the extracellular matrix (ECM) and activating growth factors, kallikreins are deeply implicated in the molecular and cellular cascades that drive cancer progression. Consequently, inhibitors like PPACKII are valuable tools for investigating these pathways. Research has shown that kallikreins can either promote or suppress tumor development through their influence on cell-growth regulation, angiogenesis, invasion, and metastasis.

The Kallikrein-Kinin System (KKS) is instrumental in various pathophysiological processes, including tumor proliferation and migration. frontiersin.org The components of this system, particularly its signaling receptors (B1R and B2R), are expressed on various cancer cells and are involved in increasing vascular permeability and inducing inflammatory responses that can affect tumor growth. nih.gov Perturbations in kinin-mediated events are linked to cancer invasion, matrix remodeling, and metastasis. researchgate.net

Cell-Growth Regulation

The kallikrein-kinin system (KKS) has been identified as a significant modulator of tumor progression, with its components influencing cancer cell proliferation. nih.gov Studies have demonstrated that the KKS and its associated proteases, which are the targets of PPACKII, can have disparate effects, sometimes promoting and at other times inhibiting cancer cell growth. For instance, in neuroblastoma, bradykinin (B550075), a product of kallikrein activity, was found to promote tumor proliferation. frontiersin.org Conversely, blockade of kinin receptors in a mouse model of colorectal liver metastases led to an inhibition of tumor growth. nih.gov This highlights the context-dependent role of the KKS in regulating cell growth in different cancer types.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. The kallikrein-kinin system is a known participant in this process. researchgate.net Kallikreins themselves can exhibit a dual role, either promoting or inhibiting angiogenesis depending on the specific kallikrein and the cellular context. mdpi.comnih.gov For example, tissue kallikrein has been shown to promote angiogenesis. nih.gov

Bradykinin, which is produced through the action of kallikreins, can stimulate the secretion of Vascular Endothelial Growth Factor (VEGF) from stromal cells, a key driver of angiogenesis. frontiersin.orgresearchgate.net In a study on neuroblastoma cell lines, treatment with bradykinin led to a significant, approximately three-fold, increase in VEGF protein expression, supporting its role as a pro-metastatic factor by promoting conditions favorable for angiogenesis. frontiersin.org The ability of kallikrein inhibitors to interfere with this pathway underscores their potential in studying and potentially modulating tumor-associated angiogenesis.

Invasion and Metastasis

Cancer cell invasion and metastasis are the primary causes of mortality in cancer patients and involve a complex series of events, including the degradation of the extracellular matrix (ECM). hopkinsmedicine.org Serine proteases, such as tissue kallikrein, play a significant role in this process. nih.govnih.gov The kallikrein-kinin system is implicated in multiple aspects of cancer invasion and the metastatic cascade. researchgate.net

Direct evidence for the role of kallikrein in cancer cell invasion comes from studies using specific inhibitors. A synthetic tissue kallikrein inhibitor, FE999024, was used to investigate the invasiveness of the human breast cancer cell line MDA-MB-231, which expresses tissue kallikrein. The study found that the inhibitor significantly suppressed invasion in a dose-dependent manner in both in vitro and ex vivo models. nih.govnih.gov These findings suggest that the proteolytic activity of tissue kallikrein, which can be blocked by inhibitors like PPACKII, is a key contributor to the ability of cancer cells to invade surrounding tissues.

Research Findings on Kallikrein Inhibition in Cancer Processes

| Process Investigated | Model System | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| Invasion | In vitro Matrigel invasion assay (MDA-MB-231 human breast cancer cells) | A synthetic tissue kallikrein inhibitor (FE999024) suppressed cancer cell invasion through the Matrigel matrix. | Maximal invasion suppression of 39% at a 5 µmol/L inhibitor concentration. | nih.govnih.gov |

| Invasion | Ex vivo explanted rat lung model (MDA-MB-231 cells) | The kallikrein inhibitor attenuated breast cancer cell invasion into the lung airspace and interstitium. | 33% reduction in invasion into the airspace; 34% reduction in the lung interstitium. | nih.govnih.gov |

| Angiogenesis (via VEGF) | In vitro neuroblastoma cell lines (CHP-100) | Bradykinin, a product of the kallikrein-kinin system, induced VEGF protein expression. | Approximately three-fold increase in VEGF protein density compared to control. | frontiersin.org |

| Tumor Growth & Invasion | In vivo mouse model of colorectal liver metastases | Blockade of kinin receptors (the downstream targets of kallikrein) inhibited tumor growth and reduced invading properties. | Not specified quantitatively in the abstract. | nih.gov |

Synthetic Methodologies and Counterion Considerations in Ppackii Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for Chloromethyl Ketone Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing chloromethyl ketone peptidomimetics. The most prevalent method employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. altabioscience.com This strategy involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis commences from the C-terminal end and proceeds to the N-terminus. altabioscience.com

Key steps in the Fmoc-based SPPS of a chloromethyl ketone peptidomimetic like PPACKII include:

Resin Loading: The initial amino acid is attached to the solid support, often a rink-amide-4-methylbenzylhydrylamine (MBHA) resin. researchgate.net

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. Common activating reagents include uronium/aminium salts like HATU and HCTU, or phosphonium (B103445) salts such as PyBOP. acs.org

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support. This is achieved using a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.comgenscript.com This step also removes the side-chain protecting groups from the amino acids. altabioscience.com

The use of TFA in the final cleavage step is what introduces the trifluoroacetate (B77799) counterion into the final product. genscript.com

Implications of Trifluoroacetate Counterion on Peptide Research Outcomes

The presence of the trifluoroacetate (TFA) counterion, a remnant of the synthesis process, can have significant and often overlooked effects on peptide research. researchgate.net While frequently considered inert, TFA can influence various physicochemical and biological properties of the peptide. genscript.comnih.gov

The TFA counterion can impact the accurate determination of peptide purity and lead to variability in experimental results. genscript.com The purity value obtained from High-Performance Liquid Chromatography (HPLC) typically represents the percentage of the target peptide relative to other peptidic impurities, but it does not account for the mass of the TFA salt. altabioscience.com This can lead to an overestimation of the actual peptide content.

Furthermore, residual TFA can interfere with cellular assays, sometimes inhibiting cell proliferation and at other times increasing cell viability, leading to inconsistent and unreliable data. genscript.com For instance, TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes in a dose-dependent manner. genscript.com These unpredictable effects can compromise the reproducibility of experiments. genscript.com

Counterions can significantly influence the secondary structure of peptides by affecting the hydrogen-bonding network. genscript.comnih.gov The trifluoroacetate ion has been observed to impact the conformation of peptides. For example, in the study of Pediocin PA-1, the presence of TFA led to a slight increase in helical structures compared to the chloride counterion. nih.gov Similarly, for the peptide LL-37, different anions, including TFA, were found to have varying efficiencies in inducing a helical structure. nih.gov

The presence of TFA can also interfere with spectroscopic techniques used for conformational analysis. The strong infrared (IR) band of TFA around 1670 cm⁻¹ can overlap with the amide I band of peptides (1600–1700 cm⁻¹), complicating the analysis of the peptide's secondary structure. genscript.comnih.govtoxicdocs.org

Given the potential for TFA to confound research outcomes, various methods have been developed to exchange it for a more biologically compatible or less interfering counterion, such as acetate (B1210297) or hydrochloride. mdpi.comrsc.org The choice of counterion is critical as different salts of the same peptide can be considered new chemical entities due to their distinct biological and physicochemical properties. rsc.org

Common strategies for counterion exchange include:

Lyophilization with a Stronger Acid: This traditional method involves repeatedly freeze-drying the peptide in the presence of an excess of a stronger acid than TFA, such as hydrochloric acid (HCl). researchgate.net The stronger acid protonates the trifluoroacetate, which can then be removed as free TFA during lyophilization. researchgate.net However, the harsh acidic conditions (pH < 1) can potentially degrade the peptide. researchgate.nettoxicdocs.org

Ion-Exchange Chromatography: This technique utilizes a column with a stationary phase containing charged functional groups. researchgate.net A strong anion exchange resin can be used to replace the trifluoroacetate ions with another anion, like acetate. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and counterion exchange. google.comacs.org The peptide is loaded onto the column, washed with a solution containing the desired counterion salt, and then eluted. google.com

Solid-Phase Extraction (SPE): RP-SPE offers a rapid and efficient method for simultaneous purification and counterion exchange, providing peptides with high purity and low TFA content. mdpi.comresearchgate.net

The successful exchange of the counterion can lead to more reliable and reproducible biological data by eliminating the confounding effects of TFA.

Chromatographic Purification Techniques and Counterion Management in Peptide Synthesis

High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying synthetic peptides and managing counterions. altabioscience.comacs.org Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 column. altabioscience.com

During RP-HPLC purification, trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing reagent. peptide.com This improves peak shape and resolution by forming ion pairs with the positively charged groups on the peptide, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. nih.gov

However, this practice also results in the final peptide product being a TFA salt. altabioscience.com Therefore, post-purification steps are often necessary to manage the counterion. As discussed previously, this can involve counterion exchange via techniques like further chromatography or lyophilization with a different acid. The management of the counterion is a critical final step to ensure the quality and suitability of the peptide for its intended research application.

Table 1: Comparison of Counterion Exchange Methodologies

| Method | Principle | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Lyophilization with Stronger Acid | Displacement of TFA by a stronger acid (e.g., HCl) followed by freeze-drying. | Simple and effective for complete removal. | Harsh acidic conditions can cause peptide degradation. Limited choice of replacement counterions. | researchgate.nettoxicdocs.org |

| Ion-Exchange Chromatography | Separation based on charge using an ion-exchange resin to replace TFA with another anion. | Milder conditions than strong acid lyophilization. Can exchange with a variety of counterions. | May require an additional purification step. | researchgate.net |

| Reversed-Phase HPLC | Simultaneous purification and counterion exchange on an RP-HPLC column. | High resolution and purity. | Can be time-consuming and requires specialized equipment. | google.comacs.org |

| Solid-Phase Extraction (SPE) | A form of chromatography for rapid purification and counterion exchange. | Fast, efficient, and cost-effective. | May not be suitable for all peptides. | mdpi.comresearchgate.net |

Scalable Synthesis and Derivatization Methodologies for Research Applications

The ability to scale up the synthesis of PPACKII and its derivatives is crucial for extensive research applications. While solid-phase peptide synthesis is highly effective for laboratory-scale production, scaling up presents challenges in terms of reagent costs, solvent usage, and purification efficiency.

Methodologies for scalable synthesis often focus on optimizing the SPPS process to improve yields and reduce waste. This can involve the use of more efficient coupling reagents and greener solvents. acs.org

Derivatization of PPACKII can be employed to create molecular probes for research. For example, fluorescent tags or biotin (B1667282) can be incorporated into the peptide structure to facilitate its detection and study its interactions with biological targets. These modifications are typically introduced during or after the SPPS process, requiring careful planning of the synthetic strategy to ensure compatibility with the protecting groups and cleavage conditions.

Advanced Research Applications and Methodological Approaches Utilizing Ppackii

Development and Optimization of In vitro Enzymatic Activity Assays

The development of robust and reliable in vitro enzymatic activity assays is fundamental to understanding protease kinetics, substrate specificity, and inhibitor interactions. PPACKII (trifluoroacetate salt) serves as a critical component in these assays, particularly those involving thrombin and related enzymes.

In the development of such assays, PPACKII is often employed as a reference or positive control inhibitor. Its well-characterized, potent, and irreversible inhibition of thrombin provides a benchmark against which novel inhibitory compounds can be compared. The optimization of these assays involves fine-tuning various parameters to achieve reliable and reproducible results. Key considerations include the concentration of the enzyme and substrate, buffer conditions (pH, ionic strength), and the detection method.

Fluorogenic or chromogenic substrates that are specifically cleaved by the protease of interest are commonly used. The rate of cleavage, and thus the enzymatic activity, can be monitored over time by measuring the increase in fluorescence or absorbance. In this context, the addition of PPACKII should result in a predictable and concentration-dependent decrease in signal, thereby validating the assay's sensitivity and specificity for the target protease.

Table 1: Key Parameters in PPACKII-Utilizing In vitro Enzymatic Assays

| Parameter | Description | Role of PPACKII |

| Enzyme Concentration | The concentration of the target protease (e.g., thrombin) in the assay. | Used to confirm the active concentration of the enzyme through titration. |

| Substrate Concentration | The concentration of the fluorogenic or chromogenic substrate. | Helps in determining the mode of inhibition of new compounds relative to PPACKII. |

| Buffer Conditions | pH, ionic strength, and presence of cofactors that affect enzyme activity. | Ensures that the inhibitory activity of PPACKII is consistent and reproducible. |

| Incubation Time | The duration for which the enzyme is exposed to the inhibitor before adding the substrate. | Critical for irreversible inhibitors like PPACKII to ensure complete binding. |

| Detection Method | Measurement of fluorescence, absorbance, or luminescence. | The reduction in signal upon PPACKII addition validates the assay's dynamic range. |

The use of PPACKII in assay development is crucial for establishing assay performance criteria, such as the Z-factor, which is a measure of the statistical effect size and is used to judge the quality of a high-throughput assay. nih.gov

Application in Cell-Based Research Models for Protease Pathway Analysis

Cell-based assays provide a more physiologically relevant context for studying protease function compared to in vitro systems. In these models, PPACKII can be utilized to dissect the roles of specific proteases within complex cellular signaling pathways. nih.gov By selectively inhibiting a target protease, researchers can observe the downstream consequences on cellular processes such as proliferation, migration, and apoptosis.

For instance, in studies of coagulation or inflammation, where thrombin plays a central role through its interaction with protease-activated receptors (PARs) on the cell surface, PPACKII can be used to block thrombin activity and thereby elucidate the specific contributions of this protease to the observed cellular responses. These models can range from primary cell cultures to immortalized cell lines that endogenously express or are engineered to express the protease and its substrates. nih.gov

The insights gained from using PPACKII in cell-based models are instrumental in validating the protease as a potential drug target and in understanding the intricate network of protease-mediated signaling.

Integration into Proteomics and Target Identification Studies

The field of proteomics aims to study the entire complement of proteins in a biological system. japsonline.com Chemical proteomics, a sub-discipline, utilizes small molecule probes to investigate protein function and identify drug targets. japsonline.com PPACKII, as a highly specific and covalent inhibitor, is an ideal candidate for use as a chemical probe in activity-based protein profiling (ABPP), a powerful technique within chemical proteomics. stanford.edu

In an ABPP experiment, a version of PPACKII modified with a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) can be used to selectively label and identify its target proteases in complex biological samples like cell lysates or tissues. stanford.edu This approach not only confirms the known targets of PPACKII but can also lead to the discovery of novel, previously unknown off-targets. The covalent nature of the interaction between PPACKII and the active site of the protease makes it particularly suitable for these applications, as the tag remains firmly attached to the target protein during subsequent purification and identification steps, which typically involve techniques like mass spectrometry. nih.gov

Furthermore, in broader proteomics studies, the application of PPACKII can help in understanding the functional state of the proteome. By comparing the proteomic profiles of samples treated with and without PPACKII, researchers can identify proteins whose expression or post-translational modification state is altered as a consequence of inhibiting the target protease. This provides a global view of the protease's role in cellular function. frontiersin.org

Utilization in Comparative Analytical Studies of Protease Systems

Comparative studies of different protease systems are crucial for understanding their evolutionary relationships, substrate specificities, and physiological roles. PPACKII's high specificity for thrombin and a limited number of other serine proteases makes it a valuable tool in these comparative analyses. nih.govmdpi.com

By using PPACKII as a selective inhibitor, researchers can differentiate the activity of its target proteases from that of other proteases present in a complex biological sample. For example, in a study comparing the proteolytic activities in different tissues or organisms, the addition of PPACKII can specifically block the contribution of thrombin-like proteases, allowing for the characterization of the remaining proteolytic activities. nih.govnih.gov

This approach is particularly useful in studies of protease families where members share structural similarities but have distinct biological functions. The differential sensitivity of these proteases to a panel of inhibitors, including PPACKII, can help in their classification and in the elucidation of their specific roles.

Antibody and Assay Development Utilizing PPACKII (e.g., ELISA, ICC, IF, IHC, IP, WB applications)

PPACKII can be indirectly involved in the development and validation of various antibody-based assays, such as ELISA, immunocytochemistry (ICC), immunofluorescence (IF), immunohistochemistry (IHC), immunoprecipitation (IP), and Western blotting (WB). abcam.combiomol.comsinobiological.com These techniques are fundamental for detecting and quantifying specific proteins in biological samples.

In the context of developing antibodies against a protease like thrombin, PPACKII can be used to stabilize the active conformation of the enzyme, which may be important for generating antibodies that recognize the native, functional form of the protein. Furthermore, in functional assays like a capture ELISA, where an antibody is used to immobilize the protease, PPACKII can be used to ensure that the captured enzyme is in a defined, inactive state. antibodies.com

For validation of antibodies intended for use in applications like IHC or ICC, where the localization of the protease within tissues or cells is examined, PPACKII can be used as a tool to modulate the activity of the target protease in the biological sample. abcam.com This can help to confirm the specificity of the antibody by observing changes in staining patterns or intensity that correlate with the inhibition of the protease. In techniques like immunoprecipitation, PPACKII can be used to prevent the target protease from degrading other proteins in the sample during the procedure. biomol.combitesizebio.com

Q & A

Q. What is the recommended protocol for solubilizing PPACKII (trifluoroacetate salt) in experimental assays?

PPACKII (trifluoroacetate salt) is typically dissolved in aqueous buffers or organic solvents depending on its application. For enzymatic inhibition assays, prepare a stock solution (e.g., 10 mM) in deionized water or phosphate-buffered saline (PBS). Vortex thoroughly and sonicate briefly to ensure complete dissolution. If solubility issues arise, add 10–20% acetonitrile or dimethyl sulfoxide (DMSO) as co-solvents, but confirm solvent compatibility with downstream assays .

Q. How should PPACKII (trifluoroacetate salt) be stored to maintain stability?

Store lyophilized PPACKII at -20°C in a desiccated environment to prevent hydrolysis. Reconstituted solutions should be aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles, as trifluoroacetate salts can degrade under thermal stress, leading to reduced inhibitory activity .

Q. What role does the trifluoroacetate counterion play in PPACKII’s biochemical activity?

The trifluoroacetate (TFA) salt form arises during peptide synthesis via cleavage from resin using trifluoroacetic acid. While TFA enhances solubility in aqueous buffers, residual TFA may interfere with sensitive assays (e.g., NMR or mass spectrometry) by suppressing ionization or introducing background signals. For such applications, consider exchanging the counterion to acetate or HCl via ion-exchange chromatography .

Q. How is PPACKII (trifluoroacetate salt) validated for purity in research settings?

Purity is typically assessed using reverse-phase HPLC (>98% purity) with UV detection at 214 nm. Confirm identity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Batch-specific certificates of analysis (COA) from suppliers should include retention times, mass-to-charge ratios (m/z), and chromatograms .

Advanced Research Questions

Q. How can researchers optimize PPACKII’s inhibitory concentration in kinase activity assays?

Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀). Start with a broad range (e.g., 1 nM–100 µM) and narrow iteratively. Use positive controls (e.g., ATP-competitive inhibitors) and negative controls (solvent-only) to validate assay specificity. Account for trifluoroacetate’s potential chelation effects on divalent cations (e.g., Mg²⁺) in kinase buffers, which may necessitate counterion adjustment .

Q. What experimental strategies mitigate contradictions in PPACKII’s inhibitory efficacy across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To reconcile

Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

Validate enzyme activity with a reference substrate.

Compare PPACKII’s efficacy against structurally distinct inhibitors (e.g., staurosporine) to confirm target specificity .

Q. How does PPACKII’s trifluoroacetate salt form influence its pharmacokinetic profile in in vivo studies?

The TFA counterion may alter solubility and bioavailability. For in vivo applications, replace TFA with biocompatible counterions (e.g., acetate) via dialysis or ion-exchange resins. Monitor plasma stability using LC-MS/MS to assess peptide degradation rates and adjust dosing regimens accordingly .

Q. What analytical techniques are critical for characterizing PPACKII’s binding kinetics?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (KD) and stoichiometry. For time-resolved inhibition, use stopped-flow fluorescence assays to measure association/dissociation rates. Ensure trifluoroacetate does not interfere with detection systems by including buffer-only controls .

Q. How can researchers address batch-to-batch variability in PPACKII synthesis?

Collaborate with suppliers to obtain detailed synthesis protocols, including resin type, cleavage duration, and purification steps. Characterize each batch via HPLC, MS, and amino acid analysis. For critical studies, validate activity across multiple batches using standardized enzymatic assays .

Q. What are the implications of PPACKII’s trifluoroacetate salt in structural biology studies (e.g., X-ray crystallography)?

TFA may crystallize with the peptide, complicating electron density maps. To mitigate:

Soak crystals in counterion-exchange buffers (e.g., sodium acetate).

Use synchrotron radiation for high-resolution data collection to distinguish peptide-TFA interactions.

Employ molecular dynamics simulations to model TFA’s impact on binding pocket conformation .

Methodological Considerations

- Data Interpretation : When PPACKII shows off-target effects, perform kinome-wide profiling to identify unintended kinase interactions .

- Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare published IC₅₀ values and identify confounding variables .

- Ethical Reporting : Disclose trifluoroacetate content in publications, as it may influence reproducibility in enzymology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.